molecular formula C9H13ClFN B13515507 3-Fluoro-4-(propan-2-yl)aniline hydrochloride

3-Fluoro-4-(propan-2-yl)aniline hydrochloride

Cat. No.: B13515507
M. Wt: 189.66 g/mol
InChI Key: BXRBOQHLRJYYCU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H13ClFN. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the third position and an isopropyl group at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-Fluoro-4-(propan-2-yl)aniline hydrochloride involves the alkylation of 4-fluoroaniline with isopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods often utilize similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Fluoro-4-(propan-2-yl)aniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The isopropyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties .

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

3-fluoro-4-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-6(2)8-4-3-7(11)5-9(8)10;/h3-6H,11H2,1-2H3;1H

InChI Key

BXRBOQHLRJYYCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)F.Cl

Origin of Product

United States

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